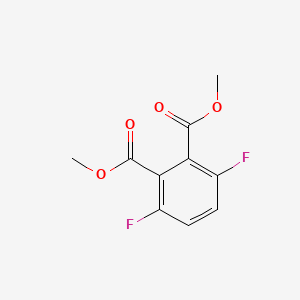
(2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-2-methylpropanoyl)-L-tryptophyl-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-2-methylpropanoyl)-L-tryptophyl-L-phenylalanine is a complex organic compound with a unique structure that includes amino acids and aromatic rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-2-methylpropanoyl)-L-tryptophyl-L-phenylalanine involves multiple steps, including esterification and amidation processes. For example, p-hydroxyphenylpropionic acid can be reacted with a lower alcohol (such as methanol) in the presence of a catalyst like concentrated sulfuric acid to form p-hydroxyphenylpropionate. This compound then undergoes amidation with anthranilic acid at 130-140°C using a catalyst like trimethylaluminum in a suitable solvent like dimethyl sulfoxide .
Industrial Production Methods: The industrial production of this compound can be optimized by controlling reaction parameters and using efficient catalysts. The process involves high conversion rates and yields, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: (2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-2-methylpropanoyl)-L-tryptophyl-L-phenylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed: The major products formed from these reactions include derivatives with modified functional groups, which can exhibit different biological activities and properties. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts .
Biology: In biology, (2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-2-methylpropanoyl)-L-tryptophyl-L-phenylalanine is studied for its potential as an enzyme inhibitor and its role in cellular signaling pathways. It has shown promise in modulating biological processes and interactions .
Medicine: In medicine, this compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and its ability to inhibit cancer cell proliferation. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .
Industry: In industry, this compound is used in the development of new materials with enhanced properties, such as increased stability and reactivity. Its applications range from pharmaceuticals to cosmetics, where it is valued for its biological activities and potential health benefits .
Mecanismo De Acción
The mechanism of action of (2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-2-methylpropanoyl)-L-tryptophyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate signaling pathways and inhibit the activity of certain enzymes, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation and cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds include other amino acid derivatives and peptides with aromatic rings. Examples include (2S)-2-[(2S)-2-[(2S)-2-aminopropanamido]-3-(4-hydroxyphenyl)propanamido]-N-[(1S,2R)-1-[({[(2S)-1-[(2S)-2-{[(1S)-1-carbamoyl-2-phenylethyl]carbamoyl}pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]carbamoyl}methyl)carbamoyl]-2-hydroxypropyl]pentanediamide .
Uniqueness: What sets (2-((S)-2-Amino-3-(4-hydroxyphenyl)propanamido)-2-methylpropanoyl)-L-tryptophyl-L-phenylalanine apart is its specific combination of amino acids and aromatic rings, which confer unique biological activities and potential therapeutic applications. Its ability to interact with specific molecular targets and modulate biological processes makes it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C33H37N5O6 |
|---|---|
Peso molecular |
599.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C33H37N5O6/c1-33(2,38-29(40)25(34)16-21-12-14-23(39)15-13-21)32(44)37-27(18-22-19-35-26-11-7-6-10-24(22)26)30(41)36-28(31(42)43)17-20-8-4-3-5-9-20/h3-15,19,25,27-28,35,39H,16-18,34H2,1-2H3,(H,36,41)(H,37,44)(H,38,40)(H,42,43)/t25-,27-,28-/m0/s1 |
Clave InChI |
VOTONKZVESUCRT-MYKRZTLLSA-N |
SMILES isomérico |
CC(C)(C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES canónico |
CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


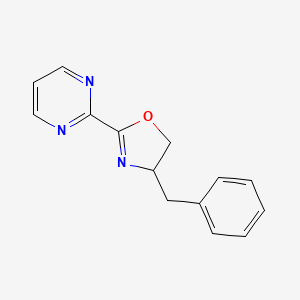
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole](/img/structure/B12822988.png)
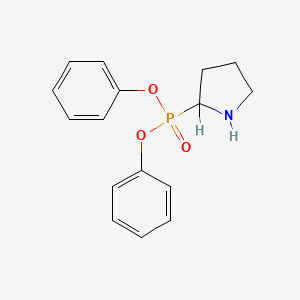
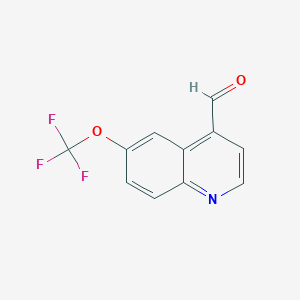
![3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12823000.png)
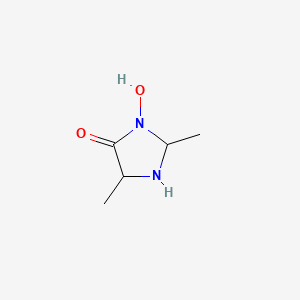
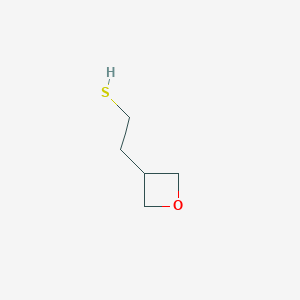
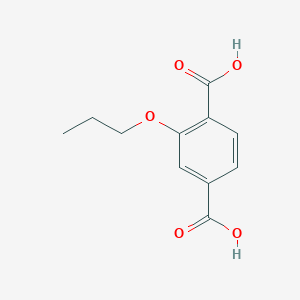
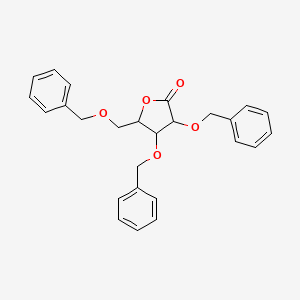
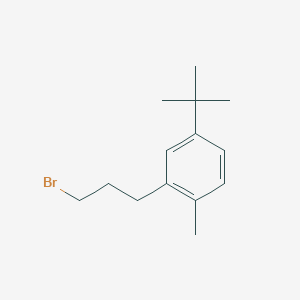
![tert-butyl N-[1-cyano-2-(4-iodophenyl)ethyl]carbamate](/img/structure/B12823033.png)

![12-Phenyl-12H-benzofuro[3,2-a]carbazole](/img/structure/B12823057.png)
